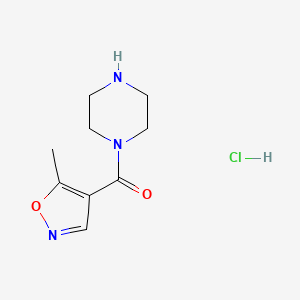

1-(3-Bromophenyl)ethane-1-thiol

説明

Chemical Reactions Analysis

Thiols can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air . Thus, the high susceptibility of thiols to undergo air oxidation necessitates the storage of thiols in an inert atmosphere . Oxidation of thiols to disulfides can also be accomplished using reagents like molecular bromine or iodine in the presence of a base .科学的研究の応用

Synthesis of 1,2-biphenylethane based single-molecule diodes

- Summary of the Application: This research involves the synthesis of novel biphenylethane-based wires for molecular electronics. Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives .

- Methods of Application: The unsymmetrically substituted 1,2-bis (4-bromophenyl)ethanes were obtained from the corresponding tolane precursor by selective hydrogenation . The molecule is end capped with thiols as the anchoring unit for coupling to metallic electrodes .

- Results or Outcomes: The model predicts rectification ratios as high as 1500, far beyond typically reported experimental values .

Synthesis of alpha-Bromoketones from Secondary Alcohols

- Summary of the Application: This research presents a new and versatile one-pot strategy to synthesize alpha-Bromoketones from Secondary Alcohols .

Bromomethylation of Thiols

- Summary of the Application: This research presents an efficient method for the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .

- Methods of Application: The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH . The preparation of structurally diverse a-bromomethyl sulfides illustrates the chemotolerant applicability .

- Results or Outcomes: The method developed minimizes the generation of highly toxic byproducts and demonstrates the synthetic utility of bromomethyl thiol derivatives .

Use of Thiols in Natural Gas and Liquefied Propane

- Summary of the Application: Volatile thiols such as ethanethiol are added to natural gas and liquefied propane to serve as an easily detectable warning in case of leaks .

Bromomethylation of Thiols

- Summary of the Application: This research presents an efficient method for the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .

- Methods of Application: The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH . The preparation of structurally diverse a-bromomethyl sulfides illustrates the chemotolerant applicability .

- Results or Outcomes: The method developed minimizes the generation of highly toxic byproducts and demonstrates the synthetic utility of bromomethyl thiol derivatives .

Use of Thiols in Natural Gas and Liquefied Propane

将来の方向性

The “click chemistry” concept, which includes thiol-based reactions, is a promising approach to the synthesis of novel organic compounds and polymer materials . This approach has had a transformational effect on synthesis in areas as diverse as polymers and materials, small molecule organic chemistry, and drug discovery .

特性

IUPAC Name |

1-(3-bromophenyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIISTLVMBSZPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)ethane-1-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B1521541.png)